

Spectroscopic Profile of Bis(2-ethylhexyl) sebacate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) sebacate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Bis(2-ethylhexyl) sebacate**, a widely used plasticizer and solvent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **Bis(2-ethylhexyl) sebacate**.

^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.00	d	4H	-O-CH ₂ -CH-
~2.25	t	4H	-CO-CH ₂ -CH ₂ -
~1.55	m	2H	-O-CH ₂ -CH- (CH ₂ CH ₃)-
~1.2-1.4	m	24H	-(CH ₂) ₄ - and - (CH ₂) ₃ CH ₃
~0.8-0.9	m	12H	-CH ₂ CH ₃ and - CH(CH ₂ CH ₃)-

Note: Actual chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data[1]

Chemical Shift (ppm)	Assignment
~173.8	C=O
~67.2	-O-CH ₂ -
~38.9	-O-CH ₂ -CH-
~34.3	-CO-CH ₂ -
~30.5	-CH ₂ -CH(CH ₂ CH ₃)-
~29.0	-CO-CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -CO-
~24.9	-CO-CH ₂ CH ₂ -CH ₂ -
~23.7	-CH(CH ₂ CH ₃)-CH ₂ -
~14.0	-CH ₃
~11.0	-CH(CH ₂ CH ₃)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of **Bis(2-ethylhexyl) sebacate** is characterized by the following significant absorption peaks.

Significant IR Absorption Peaks

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960-2860	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1460	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like **Bis(2-ethylhexyl) sebacate**.^[1]

Mass Spectral Data (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
112	High	[C ₇ H ₁₂ O] ⁺
129	High	[C ₈ H ₁₇ O] ⁺
185	High	[C ₁₀ H ₁₇ O ₃] ⁺
297	Medium	[M - C ₈ H ₁₇ O] ⁺
426	Low	[M] ⁺ (Molecular Ion)

Note: The fragmentation pattern can be complex, and the relative intensities may vary between instruments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Dissolve 5-25 mg of **Bis(2-ethylhexyl) sebacate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube. For ^{13}C NMR, a more concentrated solution may be required.
- Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a single-pulse experiment with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C (e.g., 128 scans or more).
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift

scale using the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

- **Sample Preparation:** Place a small drop of neat **Bis(2-ethylhexyl) sebacate** directly onto the ATR crystal.[\[2\]](#)[\[3\]](#)
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Spectrum Acquisition:**
 - Bring the sample into firm contact with the ATR crystal.
 - Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).[\[3\]](#)
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[\[3\]](#)
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

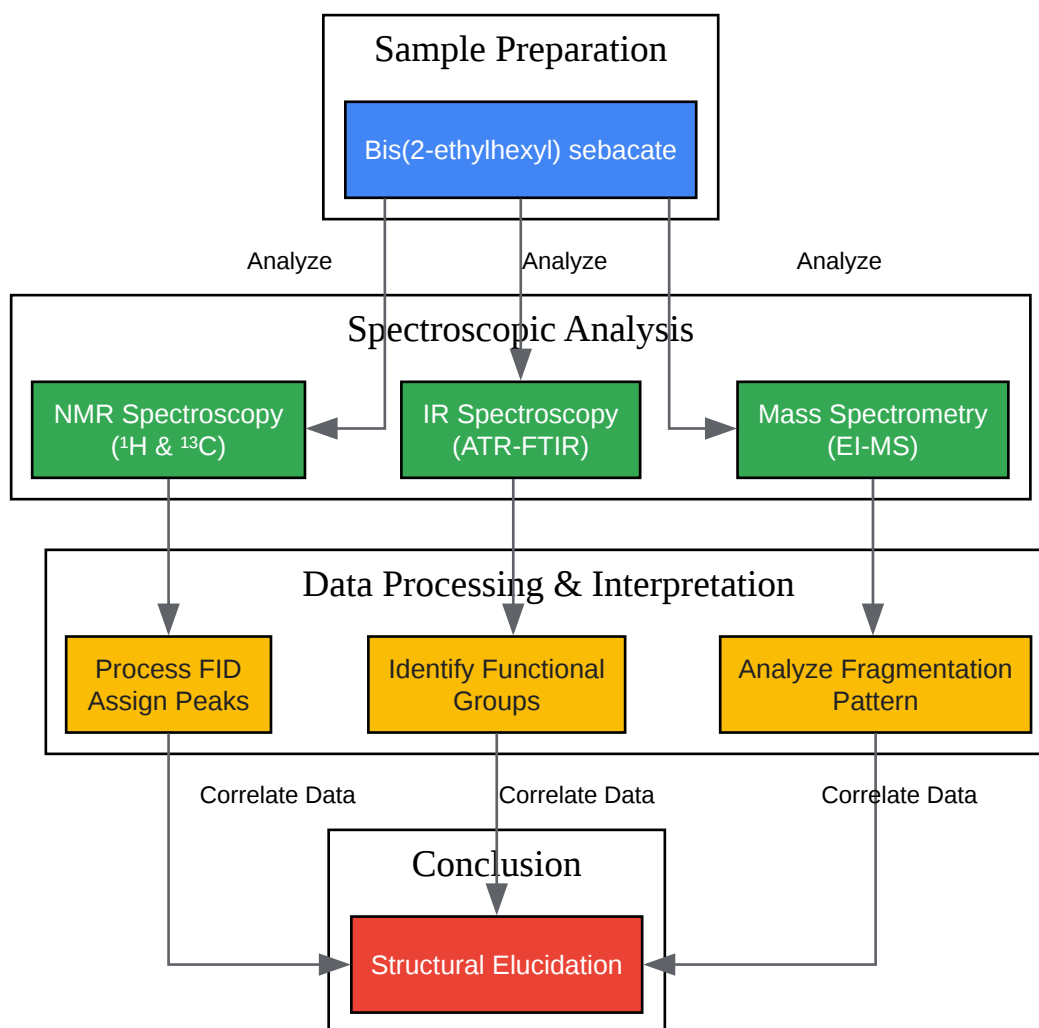
Electron Ionization Mass Spectrometry (EI-MS) Protocol

- **Sample Introduction:** Introduce a small amount of **Bis(2-ethylhexyl) sebacate** into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[\[1\]](#) The sample must be volatilized in the ion source.[\[1\]](#)
- **Instrumentation:** Use a mass spectrometer equipped with an electron ionization source.
- **Ionization:** Bombard the gaseous sample molecules with electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[\[4\]](#)
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Bis(2-ethylhexyl) sebacate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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